1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic compound with the molecular formula and a molecular weight of approximately 426.314 g/mol. This compound belongs to the class of heterocyclic compounds, specifically pyrrolopyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by its complex structure, featuring both bromine and methoxy substituents on aromatic rings, which may influence its chemical reactivity and biological properties.
The compound is commercially available from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is offered for research purposes. It is classified under the category of organic compounds, specifically as a carboxamide derivative due to the presence of a carboxamide functional group in its structure .
The synthesis of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step procedures that may include:
While specific details on synthetic routes for this compound are not extensively documented in the provided sources, similar compounds have been synthesized using these general methodologies .
The molecular structure of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be represented using various structural notations:
OC1=CN(C2=CC=C(Br)C=C2)N=C1C3=CC=C(OC)C=C3
HSWFBPLEAQDMQZ-UHFFFAOYSA-N
The structure features a dihydropyrrolo framework fused with a pyrazine ring, which contributes to its unique chemical behavior. The presence of halogen (bromine) and methoxy groups enhances its lipophilicity and may affect its interaction with biological targets .
The chemical reactivity of 1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be explored through various reaction pathways:
These reactions highlight the compound's potential as a versatile building block in organic synthesis and medicinal chemistry .
Potential mechanisms may include:
Further pharmacological studies would be necessary to elucidate its precise mechanism of action .
1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has potential applications in scientific research due to its unique structural features. Possible uses include:
Continued research into this compound could reveal additional applications based on its biological activity and chemical reactivity .
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5